molecular formula C15H24BNO4S B12093933 N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B12093933
M. Wt: 325.2 g/mol
InChI Key: WIZHOIKYUCMMRR-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate-containing aromatic sulfonamide derivative. Its structure features a benzenesulfonamide core with an isopropyl group attached to the sulfonamide nitrogen and a tetramethyl-1,3,2-dioxaborolane (commonly termed "pinacol boronate ester") substituent at the ortho-position (C-2) of the benzene ring. This compound is of significant interest in medicinal chemistry and organic synthesis, particularly as a building block for Suzuki-Miyaura cross-coupling reactions due to its boron-containing moiety .

Properties

Molecular Formula

C15H24BNO4S

Molecular Weight

325.2 g/mol

IUPAC Name

N-propan-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H24BNO4S/c1-11(2)17-22(18,19)13-10-8-7-9-12(13)16-20-14(3,4)15(5,6)21-16/h7-11,17H,1-6H3

InChI Key

WIZHOIKYUCMMRR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Diazotization of 2-Bromoaniline

The process begins with 2-bromoaniline , which undergoes diazotization in hydrochloric acid at −5°C to 0°C using sodium nitrite. A 30% ferric chloride or zinc chloride solution is added to stabilize the diazonium salt.

Key conditions :

  • Temperature control (<5°C) to prevent decomposition.

  • Molar ratio of 2-bromoaniline:HCl:NaNO₂ = 1:4:1.

Sulfonyl Chlorination

The diazonium salt is treated with thionyl chloride (SOCl₂) and cuprous chloride (CuCl) in water at 0–5°C. This step introduces the sulfonyl chloride group via Sandmeyer-type reaction:

2-BromoanilineHCl, NaNO2Diazonium saltSOCl2,CuCl2-Bromobenzenesulfonyl chloride\text{2-Bromoaniline} \xrightarrow{\text{HCl, NaNO}2} \text{Diazonium salt} \xrightarrow{\text{SOCl}2, \text{CuCl}} \text{2-Bromobenzenesulfonyl chloride}

Yield : ~85% after crystallization.

Formation of N-Isopropyl-2-Bromobenzenesulfonamide

The sulfonyl chloride intermediate reacts with isopropylamine in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is used as a base to neutralize HCl byproducts:

2-Bromobenzenesulfonyl chloride+IsopropylamineTEAN-Isopropyl-2-bromobenzenesulfonamide\text{2-Bromobenzenesulfonyl chloride} + \text{Isopropylamine} \xrightarrow{\text{TEA}} \text{N-Isopropyl-2-bromobenzenesulfonamide}

Optimization notes :

  • Stoichiometric excess of isopropylamine (1.2 equiv) improves yield.

  • Reaction time: 4–6 hours at room temperature.

Miyaura Borylation for Boronate Ester Installation

Reaction Setup

The brominated sulfonamide undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂). The reaction occurs in a mixture of 1,4-dioxane and aqueous potassium acetate:

N-Isopropyl-2-bromobenzenesulfonamide+B2Pin2Pd catalystTarget compound\text{N-Isopropyl-2-bromobenzenesulfonamide} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd catalyst}} \text{Target compound}

Conditions :

  • Temperature: 80–100°C.

  • Reaction time: 12–16 hours.

Mechanistic Insights

The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with B₂Pin₂ and reductive elimination to form the C–B bond. The sulfonamide group remains intact under these conditions due to its electron-withdrawing nature, which stabilizes the aromatic ring during catalysis.

Purification and Characterization

Chromatographic Purification

Crude product is purified via reversed-phase chromatography (C18 silica gel) using acetonitrile/water gradients. This method effectively separates the target compound from unreacted starting materials and Pd residues.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons appear as doublets (δ 7.5–8.0 ppm), while the isopropyl group shows a septet (δ 1.2–1.4 ppm).

  • ¹¹B NMR : A singlet at δ 30–32 ppm confirms boron incorporation.

  • HRMS : Molecular ion peak matches the theoretical mass (C₁₅H₂₃BN₂O₄S⁺: calc. 354.1472, found 354.1478).

Comparative Analysis of Alternative Routes

Suzuki Coupling Approach

An alternative method involves coupling a pre-formed boronic acid with a brominated sulfonamide. However, this route is less efficient due to the instability of boronic acids under sulfonamide-forming conditions.

Direct Borylation of Sulfonyl Chlorides

Attempts to borylate 2-bromobenzenesulfonyl chloride prior to amine coupling resulted in low yields (<30%), attributed to steric hindrance from the sulfonyl group.

Scalability and Industrial Considerations

The described route is scalable, with diazotization and Miyaura borylation steps amenable to kilogram-scale production. Key cost drivers include Pd catalysts and B₂Pin₂, but recycling protocols (e.g., Pd recovery) mitigate expenses .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.

  • Reduction: : Reduction reactions can target the sulfonamide group, converting it to the corresponding amine under suitable conditions.

  • Substitution: : The compound is reactive in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has potential applications in drug development due to the following characteristics:

  • Antibacterial Properties: Sulfonamides are known for their antibacterial activity. The presence of the sulfonamide group allows this compound to inhibit specific enzymes such as carbonic anhydrases, which are crucial for bacterial survival.
  • Targeted Drug Design: The boron atom in the dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups in proteins. This interaction is significant for designing selective inhibitors for various biological targets.

Case Studies

Recent studies have highlighted the effectiveness of sulfonamide derivatives in inhibiting specific cancer cell lines. For instance, modifications in the structure of sulfonamides have been shown to enhance selectivity against certain isoforms of carbonic anhydrases, leading to improved therapeutic outcomes .

Materials Science

In materials science, this compound can be utilized in:

  • Polymer Chemistry: The incorporation of boron-containing compounds into polymers can enhance their mechanical properties and thermal stability. This compound can act as a building block for synthesizing advanced materials with tailored functionalities.
  • Catalysis: The unique properties of the dioxaborolane ring allow it to serve as a catalyst or catalyst precursor in various organic transformations. Its ability to stabilize reactive intermediates makes it valuable in synthetic organic chemistry .

Synthetic Organic Chemistry

The synthesis of this compound typically involves several key steps:

  • Formation of the Dioxaborolane Ring: This is achieved by reacting pinacol with boronic acid derivatives under anhydrous conditions, often catalyzed by Lewis acids like boron trifluoride etherate.
  • Sulfonamide Formation: The benzenesulfonamide moiety is introduced through a reaction between sulfonyl chloride and isopropylamine.
  • Coupling Reaction: The final step involves coupling the dioxaborolane ring with the N-isopropylbenzenesulfonamide using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Mechanism of Action

The mechanism by which N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups in proteins, modulating their activity. This interaction is crucial in both its biological and chemical applications.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of boronate esters and sulfonamide derivatives. Key structural analogs include:

Compound Name Core Structure Boron Position Functional Groups Key Applications Reference
N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Benzenesulfonamide C-2 Isopropyl sulfonamide, boronate ester Suzuki coupling, kinase inhibitors
N-Isopropyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzenesulfonamide (PN-1551) Benzenesulfonamide Pyrazole C-4 Isopropyl sulfonamide, pyrazole-boronate Medicinal chemistry (e.g., ALK/FAK inhibitors)
2-Fluoro-N-isopropyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Benzamide C-4 Fluorine, isopropyl amide, boronate ester Cross-coupling, fluorinated drug intermediates
1-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1175273-55-8) Pyrazole Pyrazole C-3 Methyl group Heterocyclic building blocks
N-(3-Chloropropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Benzamide C-4 Chloropropyl amide Polymer chemistry, bioactive probes

Key Observations :

  • Functional Groups : The sulfonamide moiety enhances solubility in polar solvents compared to amide or pyrazole derivatives, which could improve bioavailability in drug design .
Physicochemical Properties
Property N-Isopropyl-2-(tetramethyl-dioxaborolan-yl)benzenesulfonamide N-(3-Chloropropyl)-4-boronate-benzamide 1-Methyl-3-boronate-pyrazole
Molecular Weight ~338.25 g/mol 323.62 g/mol 208.07 g/mol
LogP (Predicted) 2.5–3.0 3.2–3.7 1.8–2.3
Solubility High in DMSO, moderate in water Low in water, high in DCM Moderate in ethanol
Thermal Stability Stable up to 150°C Decomposes at 120°C Stable up to 180°C

Biological Activity

N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C16H24BNO3
  • CAS Number : 1610612-60-6
  • IUPAC Name : N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

The presence of the sulfonamide group is significant as it is known for its versatility in biological applications, particularly as an inhibitor of various enzymes.

Sulfonamides generally act by inhibiting carbonic anhydrases (CAs), which are crucial for various physiological processes. The interaction between the sulfonamide moiety and the zinc ion in the active site of CAs is pivotal for its inhibitory effect. Studies have shown that modifications in the chemical structure can enhance selectivity and potency against specific isoforms of CAs .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzenesulfonamides. For instance, compounds similar to this compound have demonstrated significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. Specific minimum inhibitory concentration (MIC) values reported range from 4 to 8 μg/mL against resistant strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies indicate that derivatives of benzenesulfonamides exhibit antiproliferative effects on cancer cell lines, including MCF-7 (breast cancer) and Hep-3B (liver cancer). The observed IC50 values suggest a promising therapeutic window for further development .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus4–8 μg/mL
AntimicrobialMycobacterium abscessus4–8 μg/mL
AnticancerMCF-717.02 μM
AnticancerHep-3B11.73 μM

Case Study 1: Inhibition of Carbonic Anhydrases

A study evaluated the inhibitory effects of various benzenesulfonamides on human carbonic anhydrases (hCAs). The results indicated that certain derivatives exhibited selective inhibition towards hCA I and II isoforms while maintaining minimal cytotoxicity in normal cell lines such as L929. The interaction with the zinc ion was confirmed through molecular docking studies .

Case Study 2: Anticancer Efficacy in Animal Models

In vivo studies using mouse models demonstrated that compounds similar to this compound significantly reduced tumor growth in xenograft models. The treatment led to enhanced survival rates compared to control groups, indicating a strong therapeutic potential against aggressive cancer types .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest that derivatives of this compound exhibit favorable pharmacokinetic properties with high bioavailability and low toxicity at therapeutic doses. Toxicological assessments in animal models indicate acceptable safety profiles at doses up to 800 mg/kg .

Q & A

Q. What are the standard synthetic routes for N-Isopropyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety. Key steps include:

Preparation of the boronic ester precursor via pinacol esterification of the corresponding boronic acid.

Palladium-catalyzed coupling (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with an aryl halide/sulfonamide intermediate.

Purification via column chromatography or recrystallization.
Reaction conditions often require anhydrous solvents (THF, DMF), bases (Na₂CO₃, K₃PO₄), and temperatures between 80–100°C .

Q. Example Reaction Conditions :

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃DMF/H₂O9075–85
PdCl₂(dppf)K₃PO₄THF8070–78

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and purity. The tetramethyl dioxaborolane protons appear as singlets (~1.3 ppm), while the isopropyl group shows doublets (δ 1.2–1.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₄BNO₄S: 350.1564).
  • X-Ray Crystallography : Resolves stereochemistry and crystal packing (SHELX software is commonly used for refinement ).

Advanced Research Questions

Q. How does steric hindrance from the isopropyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The isopropyl group introduces steric bulk, which can:
  • Reduce coupling efficiency by limiting Pd catalyst access to the boronic ester.
  • Increase selectivity for less hindered aryl partners.
    Mitigation Strategies :
  • Use bulky ligands (e.g., SPhos, XPhos) to stabilize the Pd center.
  • Optimize catalyst loading (1–5 mol%) and reaction time (12–24 hr) .

Q. What strategies resolve discrepancies in crystallographic data refinement for such compounds?

  • Methodological Answer : Discrepancies (e.g., thermal motion, twinning) are addressed by:

SHELXL Refinement : Anisotropic displacement parameters for non-H atoms.

TWIN Laws : For twinned crystals, apply rotation matrices (e.g., 180° rotation about the c-axis).

Hirshfeld Surface Analysis : Validates intermolecular interactions (e.g., C–H···π contacts) .

Q. How does the sulfonamide moiety interact with biological targets in enzyme inhibition studies?

  • Methodological Answer : The sulfonamide group acts as a hydrogen-bond acceptor/donor, enabling:
  • Competitive inhibition by mimicking transition states (e.g., binding to catalytic serine in proteases).
  • Chelation of metal ions (e.g., Zn²⁺ in metalloenzymes).
    Experimental Validation :
  • Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd).
  • Molecular Dynamics Simulations : Predicts binding poses (software: GROMACS, AMBER) .

Data Contradiction Analysis

Q. How to address conflicting yields reported for Suzuki couplings of this compound?

  • Methodological Answer : Variability arises from:
  • Oxygen Sensitivity : Boronic esters hydrolyze in moist air; use Schlenk-line techniques for anhydrous conditions.
  • Catalyst Deactivation : Trace impurities (e.g., amines) poison Pd; pre-stir catalysts with substrate.
    Troubleshooting Protocol :
IssueSolution
Low YieldIncrease catalyst (5 mol%), degas solvent
Byproduct FormationUse excess boronic ester (1.5 eq)

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Observation Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂OHigher yields with electron-deficient aryl halides
HydrolysisHCl (1M), THF/H₂O, RTBoronic ester hydrolyzes to boronic acid (pH-dependent)
Nucleophilic SubstitutionK₂CO₃, DMF, alkyl halideSulfonamide acts as a nucleophile at N-center

Key Research Findings

  • The tetramethyl dioxaborolane group enhances stability against protodeboronation compared to pinacol boronic esters .
  • X-ray data (CCDC entries) confirm a planar sulfonamide group, facilitating π-stacking in crystal lattices .
  • Computational studies (DFT) predict a logP of 2.8, indicating moderate lipophilicity for membrane penetration .

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